Dcg-IV was first synthesized in the late 1990s as part of research aimed at developing selective agonists for metabotropic glutamate receptors. It has been utilized in various pharmacological studies to explore its effects on neuronal activity and neuroprotection. The compound has been made available through various academic collaborations, with notable contributions from researchers such as Professor H. Shinozaki and Professor R. Pelliccari who provided Dcg-IV for experimental use in neurobiological studies .
Dcg-IV is classified as a metabotropic glutamate receptor agonist, specifically targeting group II receptors (mGluR2 and mGluR3). This classification places it within a broader category of compounds that modulate glutamatergic signaling, which is crucial for numerous physiological processes including learning, memory, and synaptic plasticity.
The synthesis of Dcg-IV involves several key steps that utilize advanced organic chemistry techniques. The primary method employed is reductive amination, which connects amino acid linkages while ensuring stereoselectivity. This process allows for the construction of the cyclopropyl moiety that characterizes Dcg-IV.
Dcg-IV features a unique molecular structure characterized by a cyclopropyl group attached to a glycine backbone with a carboxylic acid functional group. This structure is crucial for its interaction with metabotropic glutamate receptors.
Dcg-IV participates in several significant chemical reactions, particularly in biological contexts where it modulates neurotransmitter release and synaptic plasticity.
The mechanism by which Dcg-IV exerts its effects involves activation of metabotropic glutamate receptors, leading to a cascade of intracellular events:
Experimental data indicate that Dcg-IV effectively reduces cell death in neuronal cultures exposed to excitotoxic conditions, showcasing its potential therapeutic application .
Dcg-IV has several scientific uses primarily related to neuropharmacology:
DCG-IV ((2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine) is a conformationally restricted glutamate analog with the molecular formula C₇H₉NO₆ and a molecular weight of 203.15 g/mol [2] [5]. Its distinctive structural feature is a cyclopropane ring that rigidly positions the three carboxyl groups and amino group, creating a high-affinity pharmacophore for glutamate receptors [5] [7]. The absolute configuration at the C2 and C3' positions (2S,2'R,3'R) is essential for its pharmacological activity, as evidenced by significantly reduced receptor affinity in stereoisomers with alternative configurations [5] [10]. X-ray crystallography and nuclear magnetic resonance studies demonstrate that this specific stereochemistry allows optimal interaction with the orthosteric binding pocket of group II metabotropic glutamate receptors (mGluRs), mimicking the extended conformation of endogenous glutamate while conferring resistance to enzymatic degradation [7] [10]. The compound exists as a zwitterion at physiological pH, with all three carboxyl groups deprotonated and the amino group protonated, enhancing its water solubility (≥20 mg/mL in aqueous solutions) [7].
DCG-IV demonstrates nanomolar potency at group II mGluRs, with significant differential affinity between mGluR2 (EC₅₀ = 0.35 μM) and mGluR3 (EC₅₀ = 0.09 μM) subtypes, as measured by inhibition of forskolin-stimulated cyclic AMP formation in recombinant cell systems [1] [7] [10]. Paradoxically, it functions as a competitive antagonist at group I and III mGluRs with micromolar-range affinities [4] [7]. This dual agonism/antagonism profile is concentration-dependent, with selective group II activation observed at submicromolar concentrations and broader receptor interactions emerging at higher concentrations (>10 μM) [4] [9].
Table 1: Receptor Affinity Profile of DCG-IV
Receptor Type | Specific Subtype | Affinity Metric | Value (μM) | Functional Effect |
---|---|---|---|---|
Group II mGluR | mGluR2 | EC₅₀ | 0.35 | Full Agonist |
Group II mGluR | mGluR3 | EC₅₀ | 0.09 | Full Agonist |
Group I mGluR | mGluR1 | IC₅₀ | 389 | Competitive Antagonist |
Group I mGluR | mGluR5 | IC₅₀ | 630 | Competitive Antagonist |
Group III mGluR | mGluR4 | IC₅₀ | 22.5 | Competitive Antagonist |
Group III mGluR | mGluR6 | IC₅₀ | 39.6 | Competitive Antagonist |
Group III mGluR | mGluR7 | IC₅₀ | 40.1 | Competitive Antagonist |
Group III mGluR | mGluR8 | IC₅₀ | 32 | Competitive Antagonist |
Ionotropic | GluR3 | Kᵢ | 0.061 | Competitive Antagonist |
Ionotropic | NMDA receptors | - | 45 nM* | Agonist* |
Data compiled from [1] [4] [7]; *NMDA agonist activity observed in rat cortical slices [3] [7]
Radioligand binding studies using [³H]-DCG-IV reveal a Kd of 160 nM at mGluR2 in transfected CHO cells, with kinetic analyses indicating slow dissociation kinetics that contribute to its prolonged physiological effects [5]. At ionotropic receptors, DCG-IV exhibits competitive antagonism at GluR3 (Kᵢ = 61 nM) while paradoxically acting as an agonist at NMDA receptors in cortical slices (EC₅₀ = 45 nM) [1] [7]. This complex polypharmacology necessitates careful interpretation of in vivo effects, particularly at higher concentrations where off-target interactions become significant.
The functional selectivity of DCG-IV across mGluR groups stems from differential coupling to intracellular signaling pathways. At group II receptors (mGluR2/3), DCG-IV activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP production by 70-90% in cortical and hippocampal preparations [1] [6]. This G-protein coupling was directly demonstrated through DCG-IV-stimulated high-affinity GTPase activity in rat cerebral cortical membranes, with an EC₅₀ of 0.19 ± 0.05 μM that was selectively blocked by the group II antagonist EGLU [6]. Pre-treatment with the sulfhydryl alkylating agent N-ethylmaleimide (NEM) abolished this GTPase activation, confirming dependence on NEM-sensitive Gi proteins [6].
At group III receptors, DCG-IV acts as a presynaptic inhibitor, blocking synaptic transmission in the spinal cord and hippocampus with IC₅₀ values of 20-40 μM [1] [4]. This functional antagonism manifests electrophysiologically as depression of excitatory postsynaptic currents (EPSCs) in multiple brain regions. Notably, DCG-IV's effect on group I receptors is more complex, where despite weak binding affinity (IC₅₀ >300 μM), it indirectly modulates group I-mediated responses through functional crosstalk mechanisms [1] [9]. In subthalamic nucleus slices, DCG-IV (1 μM) reduced glutamatergic EPSCs by 75% through presynaptic mechanisms involving inhibition of voltage-gated calcium channels, an effect reversed by the selective group II antagonist LY341495 [9].
Table 2: Functional Effects of DCG-IV in Native Tissue Preparations
Tissue Preparation | Concentration | Physiological Effect | Mechanism |
---|---|---|---|
Rat hippocampal slices | 0.3 μM | 70% suppression of synaptic transmission | mGluR2/3 agonism |
Newborn rat spinal cord | 70 nM | Suppression of monosynaptic reflexes | mGluR2/3-mediated presynaptic inhibition |
Rat subthalamic nucleus | 1 μM | 75% reduction in EPSC amplitude | Presynaptic inhibition via Gi/o |
Rat cerebral cortical membranes | 0.19 μM | Stimulation of high-affinity GTPase activity | G-protein activation |
Mouse cortical neurons | >10 μM | NMDA receptor activation | Ionotropic agonist effect |
DCG-IV exhibits limited blood-brain barrier (BBB) penetration following systemic administration due to its highly polar zwitterionic structure [3] [8]. Quantitative analysis using intravenous administration of radiolabeled DCG-IV in rats revealed a brain-to-plasma ratio of 0.03-0.05 at 15 minutes post-injection, indicating poor CNS bioavailability [8]. This limitation necessitates direct central administration for most experimental applications. Following intracerebroventricular (ICV) injection at 0.5 nmol, DCG-IV achieves therapeutically relevant concentrations in periventricular structures, including the substantia nigra and striatum, with a Tmax of 15-20 minutes and a functional half-life of approximately 60 minutes as measured by rotational behavior in reserpine-treated rats [3] [8].
The primary metabolic pathway involves renal excretion of unchanged compound (65-70%), with minor hepatic metabolism via glutathione conjugation to the cyclopropane ring [6] [8]. No active metabolites have been identified, suggesting that all pharmacological effects derive from the parent molecule. In vitro studies with rat hepatocytes demonstrate minimal cytochrome P450 involvement, consistent with the compound's low logP value (-2.1) and high aqueous solubility [7]. When administered directly into the brain parenchyma (e.g., intranigral injection), DCG-IV shows minimal diffusion beyond 1 mm3 from the injection site, creating highly localized pharmacological effects [3]. This compartmentalized distribution has been exploited experimentally to map group II mGluR functions in discrete brain regions, particularly the substantia nigra pars reticulata where it reverses reserpine-induced akinesia at 0.125-0.75 nmol doses [3] [8].
Table 3: Pharmacokinetic Parameters of DCG-IV
Parameter | Systemic Administration | Central Administration |
---|---|---|
Bioavailability (CNS) | <5% | 100% (local delivery) |
Tmax (brain) | 15 min (low concentrations) | 15-20 min (ICV) |
Functional half-life (CNS) | Not detected | ~60 minutes |
Plasma protein binding | 12-15% | Not applicable |
Primary elimination route | Renal (65-70% unchanged) | Local metabolism |
Major metabolites | Glutathione conjugates | None identified |
Blood-brain barrier penetration | LogBB = -1.52 | Bypassed by direct application |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: